7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often require the use of palladium catalysts and specific boron reagents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often facilitated by reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.
Pyrazole-containing quinolones: These compounds share structural similarities and have been studied for their pharmacological activities.
Properties
CAS No. |
476482-83-4 |
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Molecular Formula |
C29H28N4O3 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H28N4O3/c1-17-6-11-25(31-15-17)33-29(35)26-18(2)32-23-13-21(19-7-9-22(36-3)10-8-19)14-24(34)28(23)27(26)20-5-4-12-30-16-20/h4-12,15-16,21,27,32H,13-14H2,1-3H3,(H,31,33,35) |
InChI Key |
GATIQHGWEISXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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